molecular formula C13H11Cl2N3O2 B12892207 2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid CAS No. 923576-03-8

2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid

Cat. No.: B12892207
CAS No.: 923576-03-8
M. Wt: 312.15 g/mol
InChI Key: VSNNDXOQPGHRFG-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid is a complex organic compound that features a benzoic acid core substituted with dichloro, cyano, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichloro-5-aminobenzoic acid with cyanoacetic acid derivatives under basic conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid derivatives: Compounds with similar structures but different substituents.

    Indole derivatives: Compounds with a similar core structure but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

923576-03-8

Molecular Formula

C13H11Cl2N3O2

Molecular Weight

312.15 g/mol

IUPAC Name

2,4-dichloro-5-[[cyano(pyrrolidin-1-yl)methylidene]amino]benzoic acid

InChI

InChI=1S/C13H11Cl2N3O2/c14-9-6-10(15)11(5-8(9)13(19)20)17-12(7-16)18-3-1-2-4-18/h5-6H,1-4H2,(H,19,20)

InChI Key

VSNNDXOQPGHRFG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=NC2=C(C=C(C(=C2)C(=O)O)Cl)Cl)C#N

Origin of Product

United States

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